molecular formula C14H19FO2 B12951305 2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid

2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid

Cat. No.: B12951305
M. Wt: 238.30 g/mol
InChI Key: OZSUMWBZQXWMTQ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid is an organic compound with the molecular formula C14H19FO2. It is characterized by the presence of a fluoro-substituted phenyl ring and two isopropyl groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of 2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and isopropyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid is unique due to the combination of fluoro and isopropyl groups on the phenyl ring.

Properties

Molecular Formula

C14H19FO2

Molecular Weight

238.30 g/mol

IUPAC Name

2-[4-fluoro-2,6-di(propan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C14H19FO2/c1-8(2)11-5-10(15)6-12(9(3)4)13(11)7-14(16)17/h5-6,8-9H,7H2,1-4H3,(H,16,17)

InChI Key

OZSUMWBZQXWMTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1CC(=O)O)C(C)C)F

Origin of Product

United States

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